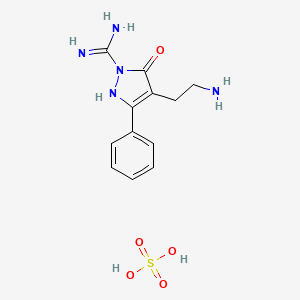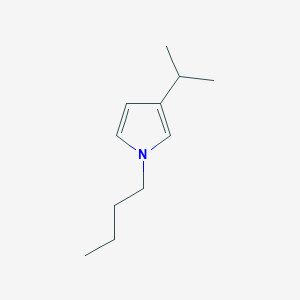![molecular formula C10H9NO3S B15205229 Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have been discovered as motifs in more complex glycosides isolated from various natural sources . These compounds are significant in organic semiconductors due to their potential for elongated and highly delocalized electronic structures . Substituted benzothiophenes have also found applications in drug discovery as highly privileged structures and valuable building blocks in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino and hydroxyl groups on the benzothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzothiophene ring.
Aplicaciones Científicas De Investigación
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of various kinases, disrupting key signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: This compound lacks the amino group, which may affect its reactivity and biological properties.
Uniqueness
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the benzothiophene ring. This dual functionality allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
methyl 3-amino-6-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4,12H,11H2,1H3 |
Clave InChI |
AKPKHIZAWBHRGF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)


![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)






